molecular formula C17H18F2N4O2S B2658292 2,4-difluoro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105202-80-9

2,4-difluoro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2658292
CAS RN: 1105202-80-9
M. Wt: 380.41
InChI Key: XGGRCDBGUHNLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative with a thieno[3,4-c]pyrazole moiety. Benzamides are a class of compounds containing a carboxamido substituent attached to a benzene ring. Thienopyrazoles are heterocyclic compounds containing a thiophene and a pyrazole ring fused together .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and thienopyrazole moieties, as well as the difluoro substitution on the benzene ring and the propylaminoethyl group attached to the thienopyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Novel compounds with the described chemical structure have been synthesized for various purposes, including the development of potential antibacterial agents and antitumor agents. For example, a study focused on the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of novel Schiff bases derived from a similar nucleus, showing promising antibacterial activity against specific bacterial strains at non-cytotoxic concentrations (Palkar et al., 2017). Another research explored microwave-assisted synthesis of heterocycles incorporating trifluoromethyl moiety, a method that could potentially be applicable for synthesizing compounds with similar structures for medicinal purposes (Shaaban, 2008).

Advanced Material Science

In materials science, such compounds may be used for designing new molecular solids with strong hydrogen bonds and weak intermolecular interactions, which are crucial for developing materials with specific mechanical, optical, or electronic properties. For instance, research on energetic multi-component molecular solids formed by tetrafluoroterephthalic acid with various aza compounds highlighted the significance of hydrogen bonds and weak interactions in assembling molecules into larger architectures (Wang et al., 2014).

Chemical Synthesis and Characterization

The compound's synthesis involves intricate chemical reactions, providing insights into the functionalization reactions of related chemical structures. Experimental and theoretical studies aimed at synthesizing and characterizing novel derivatives contribute to a deeper understanding of their potential applications. For example, a study on the synthesis and characterization of celecoxib derivatives evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the wide-ranging potential of such compounds (Küçükgüzel et al., 2013).

Agrochemical Applications

Additionally, pyrazole carboxamide derivatives, which share structural similarities with the specified compound, have been explored for their agrochemical applications, particularly as nematocidal agents. Research into novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives prepared from ethyl 4,4,4-trifluoroacetoacetate showed that while these compounds exhibit weak fungicidal activity, they possess significant nematocidal activity against Meloidogyne incognita (Zhao et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is often determined through biological testing and experimentation. Without specific studies or data on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve synthesizing it (if it hasn’t been synthesized already), characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety and potential applications .

properties

IUPAC Name

2,4-difluoro-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2S/c1-2-5-20-15(24)7-23-16(12-8-26-9-14(12)22-23)21-17(25)11-4-3-10(18)6-13(11)19/h3-4,6H,2,5,7-9H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGRCDBGUHNLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.